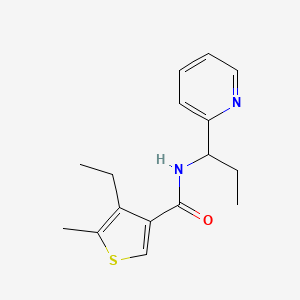![molecular formula C17H20O5 B5367618 2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in pharmaceutical research. It is commonly referred to as MTHC and has been found to have various biological activities, including antibacterial, antifungal, and antitumor properties. In
作用機序
The mechanism of action of MTHC is not well understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal metabolism. MTHC has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid synthesis. It has also been shown to inhibit the activity of fungal squalene epoxidase, an enzyme involved in ergosterol biosynthesis.
Biochemical and Physiological Effects:
MTHC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTHC has also been found to inhibit the growth and proliferation of bacterial and fungal cells. In addition, MTHC has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
MTHC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with MTHC. Its mechanism of action is not well understood, making it difficult to design experiments to study its effects. In addition, MTHC has been found to have limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research involving MTHC. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific inhibitors of bacterial and fungal enzymes. Another area of research is to explore the potential of MTHC as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, MTHC could be further studied for its potential as an anticancer agent, either alone or in combination with other drugs.
合成法
The synthesis of MTHC can be achieved through a multistep process involving the reaction of 2-methoxyphenylacetic acid with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. The product of this reaction is then subjected to a series of steps involving oxidation and esterification to yield MTHC. The synthesis method of MTHC has been optimized to increase the yield and purity of the compound.
科学的研究の応用
MTHC has been found to have various biological activities, making it a promising candidate for pharmaceutical research. It has been shown to have antibacterial activity against a range of gram-positive and gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). MTHC has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, MTHC has been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer.
特性
IUPAC Name |
(2-methoxyphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-15(2)16(3)9-10-17(15,22-13(16)18)14(19)21-12-8-6-5-7-11(12)20-4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZNYUVTRHOJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5367554.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367566.png)
![N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)
![N-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-N'-3-pyridinyl-1,3-propanediamine dihydrochloride](/img/structure/B5367605.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5367609.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)
![N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide](/img/structure/B5367644.png)